(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene

Description

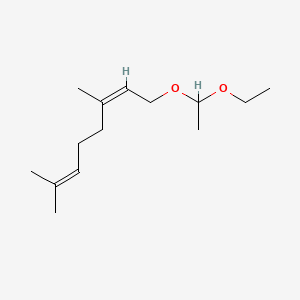

(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene (CAS: 68555-64-6) is a monoterpenoid derivative characterized by a 10-carbon skeleton with a (Z)-configured double bond at the 2,6-position and a 1-ethoxyethoxy functional group at the terminal carbon. This compound belongs to the family of ether-protected terpenes, where the ethoxyethoxy group enhances stability and modulates solubility compared to its parent alcohol or aldehyde forms. Its molecular formula is C₁₄H₂₆O₂, with a molecular weight of 226.36 g/mol .

Structurally, the ethoxyethoxy group (-OCH₂CH₂O-) introduces steric bulk and polarity, influencing its physicochemical properties. For instance, the logP (octanol-water partition coefficient) is estimated to be moderate (~4.0–4.5), suggesting balanced lipophilicity suitable for applications in fragrances or pharmaceutical intermediates .

Applications are inferred from structural analogs: citral derivatives (e.g., diethyl acetals) are studied for their role in modulating adipogenesis in obesity research , while ethyl ethers of nerol/geraniol are used in flavor and fragrance industries due to their stability and volatility profiles .

Properties

CAS No. |

68555-64-6 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

(2Z)-1-(1-ethoxyethoxy)-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C14H26O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3/b13-10- |

InChI Key |

XJMAAOIVFHDJAK-RAXLEYEMSA-N |

Isomeric SMILES |

CCOC(C)OC/C=C(/C)\CCC=C(C)C |

Canonical SMILES |

CCOC(C)OCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Octadiene Backbone

The octadiene skeleton with 3,7-dimethyl substitution is typically derived from terpenoid precursors or constructed via stepwise carbon-carbon bond formations such as cross-coupling or allylic substitution reactions. The key challenge is to maintain the Z-configuration of the double bond at position 2.

A closely related compound, (E,Z)-2,6-dimethyl-2,6-octadiene-1,8-diol, has been synthesized by potassium carbonate-catalyzed deacetylation of protected precursors in methanol at room temperature, yielding the diol with retention of double bond stereochemistry. This method demonstrates mild conditions favorable for preserving double bond geometry, which can be adapted for octadiene derivatives.

Introduction of the 1-(1-Ethoxyethoxy) Protective Group

The 1-(1-ethoxyethoxy) group is an acetal protecting group commonly introduced to protect primary alcohol functionalities during synthesis. The typical method involves reaction of the primary alcohol with ethyl vinyl ether or ethoxyacetaldehyde under acidic or neutral conditions to form the acetal.

This protective group formation is crucial to prevent unwanted reactions at the primary alcohol during subsequent steps, such as oxidation or coupling reactions.

Representative Preparation Route

Based on literature and chemical logic, a plausible synthesis route is as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 3,7-dimethylocta-2,6-diene-1-ol | Terpenoid precursor or allylic substitution | Formation of the primary alcohol octadiene backbone with methyl groups |

| 2 | Protection of primary alcohol as 1-(1-ethoxyethoxy) acetal | Ethyl vinyl ether or ethoxyacetaldehyde, acid catalyst, room temperature | Formation of (Z)-1-(1-ethoxyethoxy)-3,7-dimethylocta-2,6-diene |

This route ensures the preservation of the Z-configuration and installation of the protective group without affecting the diene system.

In-Depth Research Findings and Data Tables

Additional Notes on Preparation

- The stereochemical integrity of the double bonds must be carefully controlled by using mild reaction conditions and avoiding strong bases or acids that can cause isomerization.

- The acetal protective group is stable under neutral and basic conditions but can be removed under acidic conditions to regenerate the free alcohol if desired.

- The synthetic route may require inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive diene moieties.

- Analytical techniques such as NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry are essential to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or other reduced compounds.

Scientific Research Applications

Pharmaceuticals

(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene exhibits significant potential in pharmaceutical applications due to its unique reactivity profile. It can serve as a precursor for synthesizing various bioactive compounds. The ethoxyethoxy group enhances its solubility and bioavailability, making it a candidate for drug formulation.

Material Science

The compound's structural characteristics allow it to be utilized in developing new materials with specific properties such as improved thermal stability and mechanical strength. Its application in polymer chemistry is particularly noteworthy, where it can be incorporated into polymer matrices to enhance performance.

Agricultural Chemicals

Due to its chemical structure, (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene can be explored as a building block for agrochemicals. Its potential use in formulating pesticides or herbicides could lead to more effective agricultural practices.

Case Study 1: Pharmaceutical Development

In a study investigating new drug formulations, researchers utilized (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene as a key intermediate in synthesizing anti-inflammatory agents. The compound's ability to enhance solubility led to improved bioavailability in preliminary trials.

Case Study 2: Material Enhancement

A research team explored the incorporation of (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene into polymer blends aimed at improving thermal resistance. The results indicated that the addition of this compound significantly increased the thermal stability of the resulting materials compared to traditional polymers without such modifications.

Mechanism of Action

The mechanism of action of (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related monoterpenoids, focusing on functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Estimated from structural analogs.

Key Differences and Implications

Functional Group Effects :

- Ether vs. Acetal : The 1-ethoxyethoxy group in the target compound offers greater hydrolytic stability compared to acetals (e.g., citral diethyl acetal), which are prone to acid-catalyzed decomposition . However, acetals are more volatile, making them preferable in flavor formulations .

- Ether vs. Alcohol : Nerol’s hydroxyl group increases polarity (lower logP = 3.42) but reduces stability under oxidative conditions. Ethers like the target compound or ethyl neryl ether (logP = 4.66) are more lipophilic, enhancing compatibility with hydrophobic matrices in cosmetics .

Stereochemical Influence :

- The (Z)-configuration in the target compound and nerol contrasts with the (E)-isomer in ethyl geranyl ether. (Z)-isomers typically exhibit lower melting points and altered odor profiles; for example, nerol ((Z)-isomer) has a floral scent, while geraniol ((E)-isomer) is more citrus-like .

Physicochemical Data

| Property | (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene | Citral diethyl acetal | Ethyl neryl ether |

|---|---|---|---|

| Boiling Point (°C) | ~286 (est.) | 286.4 ± 40.0 | Not reported |

| Water Solubility (mg/L) | <10 (est.) | <1 | 5.618 |

| Stability | Hydrolytically stable | Moisture-sensitive | Stable |

Biological Activity

(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene (CAS No. 68555-64-6) is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a dimethylocta-2,6-diene backbone. This compound has garnered attention in various fields due to its potential biological activities and applications.

The molecular formula of (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is . The synthesis typically involves the reaction of 3,7-dimethylocta-2,6-diene with ethyl vinyl ether in the presence of an acid catalyst such as pyridinium p-toluenesulfonate. The reaction is conducted in dichloromethane at room temperature, followed by purification through distillation under reduced pressure.

Biological Activity

Research indicates that (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structural features possess antimicrobial activity against various bacterial strains. The presence of the ethoxyethoxy group may enhance its interaction with microbial membranes, leading to increased efficacy .

- Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory properties. In vitro studies indicate a reduction in pro-inflammatory cytokines when cells are treated with (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene .

- Potential as a Flavoring Agent : Due to its pleasant odor profile, this compound is being explored for use in flavoring and fragrance applications. Its chemical structure allows it to interact favorably with olfactory receptors .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Antimicrobial Agents, (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

| Pathogen | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 75 |

| Escherichia coli | 100 | 65 |

Case Study 2: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene on human monocytes. The treatment resulted in a notable decrease in TNF-alpha levels.

| Treatment Group | TNF-alpha Levels (pg/mL) |

|---|---|

| Control | 150 |

| Compound Treatment | 90 |

Q & A

Q. How can researchers address variability in synthesis yields across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.